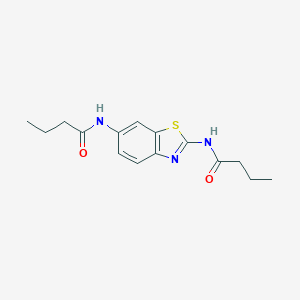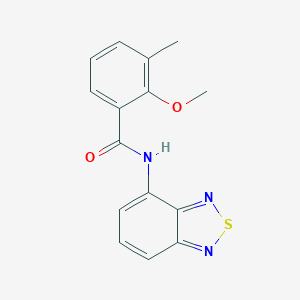![molecular formula C21H22N2O2 B251107 N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of substituted cathinones. It is a stimulant drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of the neurotransmitters dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and cognition.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are associated with feelings of pleasure, motivation, and mood regulation. It has also been found to increase heart rate and blood pressure, which may have implications for its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is its potential for abuse, which may make it difficult to obtain and use in a controlled manner.
Direcciones Futuras
Future research on N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide should focus on its potential therapeutic applications, such as its use as an antidepressant or cognitive enhancer. Additional studies should also investigate its safety and potential for abuse, as well as its effects on different populations, such as children and the elderly. Finally, studies should investigate the potential for this compound to interact with other drugs and substances, as this may have implications for its use in humans.
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it holds promise as a potential treatment for mood disorders and cognitive enhancement.
Métodos De Síntesis
The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with 4-methylpiperidine and 4-bromophenyl magnesium bromide. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. This compound has also been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-12-23(13-11-15)18-8-6-17(7-9-18)22-21(24)20-14-16-4-2-3-5-19(16)25-20/h2-9,14-15H,10-13H2,1H3,(H,22,24) |
Clave InChI |
PQBVQXOFBMXUFQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
